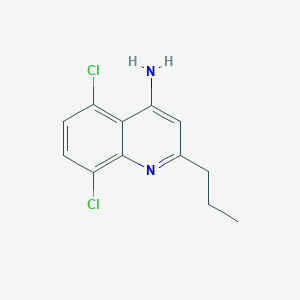

5,8-Dichloro-2-propylquinolin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1189107-39-8 |

|---|---|

Molecular Formula |

C12H12Cl2N2 |

Molecular Weight |

255.14 g/mol |

IUPAC Name |

5,8-dichloro-2-propylquinolin-4-amine |

InChI |

InChI=1S/C12H12Cl2N2/c1-2-3-7-6-10(15)11-8(13)4-5-9(14)12(11)16-7/h4-6H,2-3H2,1H3,(H2,15,16) |

InChI Key |

LLZVBHLNJWYAGR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC2=C(C=CC(=C2C(=C1)N)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5,8 Dichloro 2 Propylquinolin 4 Amine and Analogous Systems

Retrosynthetic Analysis and Strategic Disconnections for the 4-Aminoquinoline (B48711) Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of complex molecules by breaking them down into simpler, commercially available starting materials. For the 4-aminoquinoline scaffold, several strategic disconnections are commonly employed.

A primary disconnection strategy involves severing the C4-N bond of the 4-amino group, leading to a 4-chloroquinoline (B167314) precursor. This is a widely used approach as the 4-chloro derivative is readily susceptible to nucleophilic aromatic substitution (SNAr) by a variety of amines. frontiersin.orgnih.gov This strategy is advantageous due to the often high reactivity of the 4-chloro position, facilitating the introduction of diverse amino side chains. frontiersin.orgnih.gov

Another key disconnection breaks the quinoline (B57606) ring itself, typically at the N1-C2 and C4-C4a bonds. This leads back to a substituted aniline (B41778) and a three-carbon component, which can be an α,β-unsaturated carbonyl compound or its equivalent. This approach is the basis for several classic named reactions in quinoline synthesis, such as the Skraup, Doebner-von Miller, and Combes reactions. ijpsjournal.com A modification of this strategy involves the condensation of an aniline with a β-ketoester or a similar species, as seen in the Conrad-Limpach and Gould-Jacobs reactions. nih.gov

The Friedländer synthesis offers another retrosynthetic pathway, disconnecting the molecule into an ortho-aminoaryl aldehyde or ketone and a compound containing an activated methylene (B1212753) group. ijpsjournal.com This method is known for its convergence and ability to build highly substituted quinolines.

For the specific target, 5,8-dichloro-2-propylquinolin-4-amine, the most direct retrosynthetic approach would first disconnect the C4-amino bond, leading to 4-amino-5,8-dichloro-2-propylquinoline and subsequently to 4-chloro-5,8-dichloro-2-propylquinoline. The quinoline core itself can then be retrosynthetically disassembled via a Friedländer-type condensation between 2-amino-3,6-dichlorobenzaldehyde and pentan-2-one.

Synthesis of Key Precursors and Advanced Intermediates for this compound

The synthesis of this compound hinges on the preparation of key halogenated precursors. A common route to substituted 4-chloroquinolines involves the cyclization of an appropriately substituted aniline followed by chlorination. ucsf.edu

One established method for creating the quinoline nucleus is through the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by a high-temperature cyclization. ucsf.edu For the target molecule, this would involve starting with 2,5-dichloroaniline. This aniline is condensed with a suitable three-carbon synthon to form a 4-hydroxyquinoline (B1666331) intermediate.

A two-step method has been described for the synthesis of substituted 4-hydroxyquinolines. ucsf.edu This involves the in-situ formation of methoxymethylene Meldrum's acid, which then reacts with a substituted aniline. ucsf.edu The resulting intermediate is then cyclized at high temperature to afford the 4-hydroxyquinoline. ucsf.edu

Once the 4-hydroxy-5,8-dichloro-2-propylquinoline is obtained, the next crucial step is the conversion of the hydroxyl group to a chlorine atom. This is typically achieved by treatment with phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine or in a solvent like toluene. ucsf.edunih.gov This reaction yields the highly reactive intermediate, 4-chloro-5,8-dichloro-2-propylquinoline, which is poised for the introduction of the 4-amino group. nih.gov

The synthesis of the required amine side chain is also a critical consideration. In the case of the parent 4-aminoquinoline, this would simply be ammonia (B1221849) or an ammonia equivalent. For more complex analogues, the synthesis of the desired primary or secondary amine is a separate synthetic challenge. plos.org

Detailed Reaction Pathways for 4-Aminoquinoline Formation

The formation of the 4-aminoquinoline core from its precursors can be achieved through several established reaction pathways.

Nucleophilic Aromatic Substitution (SNAr): This is one of the most prevalent methods for introducing the 4-amino group. frontiersin.orgnih.gov The reaction involves the treatment of a 4-chloroquinoline derivative with an amine. frontiersin.orgnih.gov The reaction conditions can vary significantly depending on the reactivity of the specific 4-chloroquinoline and the nucleophilicity of the amine. frontiersin.orgnih.gov For instance, the reaction of 4,7-dichloroquinoline (B193633) with various amines has been successfully carried out using conventional heating in solvents like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO). frontiersin.orgnih.gov Microwave irradiation has also been shown to accelerate these reactions, often leading to higher yields in shorter reaction times. frontiersin.orgnih.gov The use of a base, such as potassium carbonate or triethylamine, is often necessary to neutralize the hydrochloric acid generated during the reaction. plos.org

Condensation Reactions: Several classic named reactions rely on the condensation of anilines with carbonyl compounds to construct the quinoline ring.

Friedländer Synthesis: This involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group, such as an ester, ketone, or nitrile. ijpsjournal.com This reaction is typically catalyzed by an acid or a base. Recent advancements have explored the use of reusable solid acid catalysts like Nafion NR50 under microwave conditions to promote a more environmentally friendly synthesis.

Combes Quinoline Synthesis: This method involves the reaction of an aniline with a β-diketone under acidic conditions.

Doebner-von Miller Reaction: This reaction produces 2-substituted quinolines from an α,β-unsaturated aldehyde or ketone and an aniline in the presence of a strong acid. ijpsjournal.com

Palladium-Catalyzed Reactions: Modern synthetic methods have increasingly utilized palladium catalysis for the construction of 4-aminoquinolines. A palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with amines has been developed, offering a direct route to 4-aminoquinolines. frontiersin.org This reaction typically employs a palladium acetate (B1210297) catalyst in the presence of an oxidant like copper(II) acetate. frontiersin.org

The table below summarizes some common condensation reactions for forming the quinoline ring.

| Reaction Name | Reactants | Typical Conditions |

| Friedländer Synthesis | o-Aminobenzaldehyde/ketone + α-Methylene carbonyl compound | Acid or base catalysis, often with heating. ijpsjournal.com |

| Combes Synthesis | Aniline + β-Diketone | Acid catalysis, typically sulfuric acid. |

| Doebner-von Miller Reaction | Aniline + α,β-Unsaturated aldehyde/ketone | Strong acid (e.g., HCl, H₂SO₄) and an oxidizing agent. ijpsjournal.com |

| Conrad-Limpach Synthesis | Aniline + β-Ketoester | Thermal cyclization. |

| Gould-Jacobs Reaction | Aniline + Diethyl ethoxymethylenemalonate | Thermal cyclization. nih.gov |

Optimization Strategies for the Synthesis of Halogenated Quinoline Derivatives, including Green Chemistry Approaches

The synthesis of halogenated quinoline derivatives often requires optimization to improve yields, reduce reaction times, and minimize the formation of byproducts. Furthermore, there is a growing emphasis on developing more environmentally friendly "green" synthetic methods. benthamdirect.com

Optimization of Reaction Conditions: Key parameters that are often optimized include the choice of solvent, catalyst, temperature, and reaction time. For instance, in the synthesis of 2-halogenated quinolines from o-alkynylaryl isocyanides, the choice of the halogen source is critical for achieving high selectivity. oup.com Similarly, in the metal-free, remote C-H halogenation of 8-substituted quinolines, acetonitrile (B52724) was identified as the most efficient solvent. rsc.org The use of microwave irradiation has been shown to significantly accelerate many quinoline syntheses, often leading to cleaner reactions and higher yields in a fraction of the time required for conventional heating. frontiersin.orgbenthamdirect.com

Green Chemistry Approaches: The principles of green chemistry aim to reduce the environmental impact of chemical processes. benthamdirect.com In the context of quinoline synthesis, this has led to the exploration of several innovative strategies:

Use of Greener Solvents: Traditional syntheses often employ hazardous organic solvents. Researchers are increasingly turning to more environmentally benign alternatives like water, ethanol, or even solvent-free conditions. ijpsjournal.combenthamdirect.com

Catalysis: The use of catalysts, particularly reusable heterogeneous catalysts, is a cornerstone of green chemistry. Nanocatalysts are also gaining traction due to their high efficiency and recyclability. acs.org For example, a heterogeneous cobalt oxide catalyst has been shown to be effective for the aerobic dehydrogenation of tetrahydroquinolines to quinolines. organic-chemistry.org

Atom Economy: Reactions with high atom economy are designed to incorporate the maximum number of atoms from the reactants into the final product, minimizing waste. One-pot, multi-component reactions are particularly attractive in this regard as they can significantly shorten synthetic sequences and reduce the need for purification of intermediates. researchgate.net

Energy Efficiency: Microwave and ultrasound-assisted syntheses are examples of energy-efficient techniques that can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijpsjournal.comnih.govbenthamdirect.com

The following table highlights some green chemistry approaches applied to quinoline synthesis.

| Green Chemistry Approach | Example | Reference |

| Use of Greener Solvents | Water or ethanol as reaction medium | ijpsjournal.combenthamdirect.com |

| Reusable Catalysts | Heterogeneous cobalt oxide for dehydrogenation | organic-chemistry.org |

| Nanocatalysis | Nanobased recyclable catalysts for quinoline synthesis | acs.org |

| Microwave-Assisted Synthesis | Synthesis of 4-aminoquinolines from 4,7-dichloroquinoline | frontiersin.orgnih.gov |

| One-Pot Synthesis | Multi-step synthesis of quinolines from biomass-based materials | researchgate.net |

Advanced Structural Characterization and Spectroscopic Elucidation for Research Purposes

Comprehensive Spectroscopic Analysis (e.g., High-Resolution NMR Spectroscopy (¹H, ¹³C, 2D), High-Resolution Mass Spectrometry (HRMS), Infrared (IR) and Raman Spectroscopy)

The spectroscopic profile of a compound serves as a fingerprint, offering detailed information about its molecular structure, functional groups, and electronic environment. For the purpose of characterizing 5,8-dichloro-2-propylquinolin-4-amine, an examination of the spectroscopic data of analogous dichloroquinolines is instructive.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. For a related compound, 4,7-dichloroquinoline (B193633), the ¹H NMR spectrum in CDCl₃ exhibits distinct signals corresponding to the protons on the quinoline (B57606) core. nih.govresearchgate.net The aromatic protons resonate in the downfield region, typically between δ 7.0 and 9.0 ppm, with their specific chemical shifts and coupling constants being highly dependent on the substitution pattern.

Based on the analysis of 4,7-dichloroquinoline, the expected ¹H NMR signals for the quinoline core of this compound would show characteristic shifts influenced by the electron-withdrawing chloro groups and the electron-donating amino and propyl groups. The propyl group would exhibit aliphatic signals in the upfield region of the spectrum.

Interactive Table: ¹H NMR Data for 4,7-Dichloroquinoline in CDCl₃ nih.govresearchgate.net

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.78 | d | 4.8 | H-2 |

| 8.15 | d | 9.2 | H-5 |

| 8.11 | d | 2.4 | H-8 |

| 7.59 | dd | 9.2, 2.4 | H-6 |

| 7.48 | d | 4.8 | H-3 |

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. While specific ¹³C NMR data for this compound is unavailable, analysis of related structures like N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide reveals the typical chemical shifts for carbon atoms in a substituted quinoline ring. mdpi.com The carbon atoms attached to chlorine and nitrogen would show significant shifts.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. The NIST WebBook provides mass spectral data for 4,7-dichloroquinoline, showing a molecular ion peak corresponding to its molecular weight. nist.gov For this compound, HRMS would be expected to show a molecular ion peak that confirms its elemental formula of C₁₂H₁₂Cl₂N₂. The isotopic pattern of the molecular ion would be characteristic of a molecule containing two chlorine atoms.

Infrared (IR) and Raman Spectroscopy:

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule. The IR spectrum of 4,7-dichloroquinoline shows characteristic bands for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the quinoline core, and C-Cl stretching vibrations. chemicalbook.comnist.gov In the case of this compound, additional characteristic bands would be expected for the N-H stretching and bending vibrations of the amine group, as well as C-H stretching vibrations of the propyl group.

Interactive Table: Predicted IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium | N-H stretching (amine) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2960-2850 | Strong | Aliphatic C-H stretching (propyl) |

| 1620-1580 | Medium-Strong | C=N and C=C stretching (quinoline) |

| 1500-1400 | Medium | Aromatic C=C stretching |

| 800-600 | Strong | C-Cl stretching |

Crystallographic Analysis of Related Quinoline Frameworks (e.g., Single Crystal X-ray Diffraction)

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported, the crystallographic data of 4,7-dichloroquinoline and 2,4-dichloroquinoline (B42001) offer significant insights into the likely molecular geometry and packing of a dichlorinated quinoline framework. nih.govresearchgate.netnih.govresearchgate.netresearchgate.net

The crystal structures of both 4,7-dichloroquinoline and 2,4-dichloroquinoline reveal that the quinoline ring system is essentially planar. nih.govresearchgate.netnih.govresearchgate.net In 2,4-dichloroquinoline, the asymmetric unit contains two crystallographically independent molecules, with the angle between their planes being 22.40 (3)°. nih.govresearchgate.net The crystal packing in these related structures is stabilized by weak intermolecular interactions, such as C-H···Cl and π-π stacking interactions. nih.govresearchgate.net

For this compound, it is anticipated that the quinoline core would also be largely planar. The presence of the amino group at the 4-position could introduce intermolecular hydrogen bonding, which would significantly influence the crystal packing arrangement. The propyl group at the 2-position would add steric bulk and could affect the planarity and packing efficiency.

Interactive Table: Crystallographic Data for Related Dichloroquinoline Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| 4,7-Dichloroquinoline | Monoclinic | P2₁/n | 18.2243 (17) | 3.8253 (5) | 23.622 (3) | 96.61 (1) | nih.govresearchgate.netresearchgate.net |

| 2,4-Dichloroquinoline | Monoclinic | P2₁/n | 10.3689 (3) | 11.9215 (3) | 13.6380 (5) | 98.937 (3) | nih.govresearchgate.net |

Structure Activity Relationship Sar Studies of 4 Aminoquinoline Derivatives with Implications for 5,8 Dichloro 2 Propylquinolin 4 Amine

Influence of Halogenation (5,8-Dichloro Moiety) on the Pharmacological Profile of Quinoline (B57606) Derivatives

The position and nature of halogen substituents on the quinoline ring profoundly impact the biological activity of its derivatives. The presence of a chlorine atom at the 7-position, for instance, is a well-established feature in many antimalarial 4-aminoquinolines, such as chloroquine (B1663885), and is considered critical for their activity. youtube.comacs.orgesr.ie This substitution is known to increase the efficacy of these compounds. youtube.comyoutube.com

While the 7-chloro substituent is common, halogenation at other positions, including C5 and C8, also significantly modulates the pharmacological effects. The introduction of chlorine atoms at both the C5 and C7 positions has been explored in the development of antibacterial agents. mdpi.com For example, 5,7-dichloro-8-hydroxyquinoline has been identified as a degradation product in studies, indicating the chemical feasibility of such di-halogenated structures. mdpi.com

Research into bromo- and cyano-substituted quinolines has revealed that modifications at the C5 and C7 positions of 8-hydroxyquinolines can lead to potent antiproliferative activity against various tumor cell lines. researchgate.net Specifically, 5,7-dibromo-8-hydroxyquinoline demonstrated strong anticancer effects. researchgate.net This highlights the importance of the substitution pattern on the benzene (B151609) portion of the quinoline ring in defining the therapeutic potential.

Furthermore, methods for the selective halogenation of quinolines at the C5 and C7 positions have been developed, underscoring the synthetic interest in these positions for creating new derivatives with potentially enhanced biological activities. researchgate.netrsc.orgrsc.org The ability to introduce halogens at these specific sites allows for the fine-tuning of the electronic properties and steric bulk of the molecule, which can in turn affect its interaction with biological targets.

Table 1: Effect of Halogenation on Quinoline Activity

| Compound | Substitution Pattern | Observed Biological Activity | Reference |

|---|---|---|---|

| Chloroquine | 7-Chloro | Antimalarial | youtube.comacs.orgesr.ie |

| 5,7-Dichloro-8-hydroxyquinoline | 5,7-Dichloro | Antibacterial properties noted | mdpi.com |

| 5,7-Dibromo-8-hydroxyquinoline | 5,7-Dibromo | Anticancer | researchgate.net |

Effect of Alkyl Substitution (2-Propyl Group) on Molecular Interactions and Bioactivity

Substitution at the 2-position of the quinoline ring with alkyl groups can significantly influence the molecule's bioactivity. The introduction of a 2-propyl group, as seen in 5,8-dichloro-2-propylquinolin-4-amine, is a key structural feature that can modulate the compound's interaction with its biological targets.

Studies on 2-substituted quinolines have demonstrated their potential as antileishmanial agents. nih.gov For instance, 2-n-propylquinoline has been a lead compound in the development of more potent derivatives for treating leishmaniasis. nih.gov The length and nature of the alkyl chain at the C2 position are critical for optimizing activity.

In the context of other biological activities, such as anticancer effects, substitutions at the 2-position are also significant. For example, 2,4,6-trisubstituted quinolines have been investigated for their anticancer properties. biointerfaceresearch.com The presence of a methyl group at the C2 position is a feature in some biologically active quinoline derivatives. rsc.org

The alkyl group at the C2 position can influence the molecule's lipophilicity, which affects its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. It can also introduce steric hindrance that may favor a specific binding orientation or, conversely, prevent interaction with certain targets. The precise effect of the 2-propyl group in this compound would depend on the specific biological target and its binding site architecture.

Table 2: Influence of 2-Alkyl Substitution on Quinoline Bioactivity

| Compound Class | C2-Substituent | Primary Biological Activity Investigated | Reference |

|---|---|---|---|

| 2-Substituted Quinolines | n-Propyl | Antileishmanial | nih.gov |

| 2,4,6-Trisubstituted Quinolines | Various, including methyl | Anticancer | biointerfaceresearch.comrsc.org |

Significance of the 4-Amine Functionality in the Biological Activity of Quinoline Scaffolds

The 4-amino group is a critical pharmacophore for the biological activity of a wide range of quinoline derivatives, most notably in the class of 4-aminoquinoline (B48711) antimalarial drugs. slideshare.netwikipedia.org This functionality is essential for the activity of compounds like chloroquine. youtube.comyoutube.com The basic nitrogen of the 4-amino group is crucial for the accumulation of these drugs in the acidic food vacuole of the malaria parasite, a key step in their mechanism of action. acs.orgesr.ie

The nature of the substituent on the 4-amino group is also pivotal. Typically, a dialkylaminoalkyl side chain is required for maximal antimalarial activity. slideshare.netyoutube.com The length of this side chain is important, with a chain of two to five carbon atoms between the two nitrogen atoms being optimal for activity. youtube.com

Beyond antimalarial applications, the 4-aminoquinoline scaffold is a versatile platform for developing agents with other therapeutic effects. Derivatives have been synthesized and evaluated for anticancer, anti-inflammatory, antibacterial, and antiviral activities. nih.govwikipedia.orgnih.gov For instance, certain 4-aminoquinoline derivatives have been shown to reverse multidrug resistance in cancer cells. nih.gov In the design of EGFR inhibitors for cancer therapy, the 4-anilinoquinoline structure has been a key template. nih.gov

Table 3: Role of the 4-Amine Group in Quinoline Derivatives

| Derivative Class | Key Feature of 4-Amine Group | Primary Biological Activity | Reference |

|---|---|---|---|

| Antimalarials (e.g., Chloroquine) | Essential for activity; requires a dialkylaminoalkyl side chain | Antimalarial | youtube.comyoutube.comslideshare.net |

| Anticancer Agents | Can be part of a larger side chain to reverse multidrug resistance | Anticancer | nih.gov |

| EGFR Inhibitors | Often an anilino group for binding to the receptor | Anticancer | nih.gov |

Comparative SAR Analysis across Diverse Quinoline Derivative Subclasses

A comparative analysis of the structure-activity relationships across different subclasses of quinoline derivatives reveals both common principles and substituent-specific effects that dictate their therapeutic applications.

Antimalarial Quinolines: The 4-aminoquinolines are a major class of antimalarials. wikipedia.org A key SAR feature is the 7-chloro substitution, which enhances activity. acs.org The basic side chain at the 4-amino position is also crucial for drug accumulation in the parasite's food vacuole. esr.ie In contrast, 8-aminoquinolines, another class of antimalarials, have different SAR requirements, with a 6-methoxy group often being important for activity. who.int

Anticancer Quinolines: The quinoline scaffold is prevalent in many anticancer agents. nih.govbenthamscience.com For inhibitors of receptor tyrosine kinases like EGFR and VEGFR, a 4-anilino substitution is a common feature. nih.gov The substituents on the aniline (B41778) ring and the quinoline core can be modified to optimize potency and selectivity. In some cases, substitutions at the C6 and C8 positions have been found to be important for anticancer activity. researchgate.netijresm.com Furthermore, some quinoline derivatives have been designed to inhibit tubulin polymerization, a different mechanism of anticancer action. nih.gov

Antibacterial Quinolines: Quinolone and fluoroquinolone antibiotics represent a distinct class where the core structure is a 4-oxo-1,4-dihydroquinoline. Their SAR is well-defined, with the carboxylic acid at position 3 and the substituent at position 7 being critical for antibacterial activity. While structurally different from 4-aminoquinolines, they highlight the versatility of the quinoline core. More recently, novel quinoline derivatives are being explored as broad-spectrum antibacterial agents, with substitutions at various positions being investigated to enhance efficacy. nih.gov

Other Biological Activities: Quinoline derivatives have also been investigated for a wide range of other biological activities, including as anti-inflammatory, antiviral, and neuroprotective agents. wikipedia.orgresearchgate.netnih.gov The specific substitution patterns required for these activities vary significantly, demonstrating that subtle changes to the quinoline scaffold can lead to vastly different pharmacological profiles.

This comparative analysis underscores that while the quinoline nucleus is a privileged scaffold, the specific biological activity is intricately determined by the nature and position of its substituents. The combination of features in this compound—dihalogenation at positions 5 and 8, an alkyl group at position 2, and an amino group at position 4—represents a unique convergence of SAR elements from different classes of bioactive quinolines, suggesting a potential for a distinct pharmacological profile.

Table 4: Comparative SAR of Quinoline Subclasses

| Subclass | Key SAR Features | Primary Biological Activity | Reference |

|---|---|---|---|

| 4-Aminoquinolines | 7-Chloro group, basic side chain at C4-amino | Antimalarial | acs.orgesr.iewikipedia.org |

| 8-Aminoquinolines | 6-Methoxy group | Antimalarial | who.int |

| Anticancer Quinolines (Kinase Inhibitors) | 4-Anilino group, various substitutions on both rings | Anticancer | nih.govnih.gov |

| Quinolone Antibiotics | 4-Oxo, 3-carboxylic acid, C7 substituent | Antibacterial | nih.gov |

Based on a comprehensive search, there is no publicly available scientific literature detailing the specific biological activities of the chemical compound “this compound” that would be necessary to construct the requested article. The search for in vitro assays, mechanistic studies, and cellular bioactivity assessments for this particular molecule did not yield any specific research findings.

Therefore, it is not possible to generate the detailed, scientifically accurate article focusing solely on “this compound” as per the provided outline and strict content inclusions. Information available pertains to the broader class of quinoline derivatives, but the instructions explicitly forbid the inclusion of information not directly related to the specified compound.

Future Research Directions and Identified Research Gaps for 5,8 Dichloro 2 Propylquinolin 4 Amine

Hypothesized Biological Targets for 5,8-Dichloro-2-propylquinolin-4-amine Based on Structural Analogs and Computational Predictions

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including antimalarial, anticancer, and anti-inflammatory properties. jddtonline.info The specific structural features of this compound—a quinoline core with chloro groups at positions 5 and 8, a propyl group at position 2, and an amine group at position 4—provide clues to its potential biological interactions.

Structural analogs, particularly 4-aminoquinolines, have a well-documented history as antimalarial agents. nih.gov Compounds like chloroquine (B1663885) function by inhibiting hemozoin formation in the malaria parasite Plasmodium falciparum. nih.gov The presence of the 4-aminoquinoline (B48711) core in this compound suggests that it may share a similar mechanism of action. The chloro substituents at the 7-position of the quinoline ring in related compounds are known to be crucial for antimalarial activity, and while this compound features a 5,8-dichloro pattern, these electron-withdrawing groups could still play a significant role in its potential antiplasmodial effects. nih.govyoutube.com

Computational docking studies on similar quinoline derivatives have predicted interactions with various biological targets. For instance, certain quinoline derivatives have shown potential as inhibitors of HIV reverse transcriptase. nih.gov Molecular docking studies of quinoline-based chalcones indicated that chloro- and bromo-substituted compounds exhibited potent cytotoxicity against HIV reverse transcriptase. nih.gov Furthermore, some anilinoquinolines have been identified as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. researchgate.net Given these precedents, it is hypothesized that this compound could also interact with these or other clinically relevant enzymes.

Rational Design and Synthesis of Novel Derivatives of this compound for Enhanced or Selective Bioactivity

The development of novel derivatives of this compound is a critical step toward enhancing its therapeutic potential and achieving target selectivity. Rational drug design, a strategy that leverages an understanding of structure-activity relationships (SAR), guides the synthesis of new molecules with improved properties. mdpi.com

For quinoline-based compounds, SAR studies have revealed key structural determinants for activity. For example, in the context of antimalarials, the nature of the side chain at the 4-position is critical. nih.govpharmacy180.com Systematic variations of the amino alcohol side chain in mefloquine (B1676156) analogs led to compounds with maintained potency but reduced central nervous system accumulation. nih.gov Similarly, modifications to the alkylamino side chain of chloroquine have been shown to impact its efficacy. pharmacy180.com For this compound, derivatization of the 4-amino group could lead to compounds with altered pharmacokinetic profiles and potentially novel biological activities.

Recent advances in synthetic chemistry offer innovative methods for modifying the quinoline scaffold. sciencedaily.com For instance, a light-sensitive borate (B1201080) intermediate has been used to transform quinoline derivatives into a variety of 2D/3D fused frameworks, opening up new avenues for creating structurally diverse and potentially more potent drug candidates. sciencedaily.com The synthesis of quinoline-Schiff bases has also been explored as a route to new antimicrobial agents. researchgate.net Applying such synthetic strategies to this compound could yield a library of novel compounds for biological screening.

Integration of High-Throughput Screening and Advanced Computational Approaches for Discovery

To accelerate the discovery of the biological activities of this compound and its derivatives, the integration of high-throughput screening (HTS) and advanced computational methods is essential. HTS allows for the rapid testing of large numbers of compounds against specific biological targets or in phenotypic assays. nuvisan.com This technology, which can involve testing over a million compounds per day, significantly speeds up the initial stages of drug discovery. youtube.com

HTS campaigns can be designed to screen a library of derivatives of this compound against a panel of kinases, proteases, or other enzyme classes, as well as in cell-based assays to identify effects on cell viability, proliferation, or other cellular processes. nuvisan.com Furthermore, microdroplet reaction technology has emerged as a platform for the high-throughput synthesis and optimization of quinoxaline (B1680401) derivatives, a related class of compounds, which could potentially be adapted for quinolines. nih.govresearchgate.net

Computational approaches, such as virtual screening and molecular docking, play a complementary role by predicting the binding of compounds to specific protein targets. nih.gov These methods can be used to prioritize which derivatives of this compound are most likely to be active, thereby focusing synthetic and screening efforts. For example, molecular docking has been used to identify potential HIV reverse transcriptase inhibitors among quinoline derivatives. nih.gov By combining the predictive power of computational chemistry with the empirical data generated from HTS, researchers can more efficiently navigate the vast chemical space of quinoline derivatives to uncover new therapeutic leads.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5,8-Dichloro-2-propylquinolin-4-amine, and how can reaction conditions be optimized?

- Methodology : The synthesis of chlorinated quinoline derivatives typically involves nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, describes the use of Pd(dba)₂ and BINAP ligands in coupling reactions to introduce alkyl or aryl groups to the quinoline core . Optimization may include varying catalysts (e.g., Pd vs. Cu), solvents (e.g., DMF vs. THF), and temperature regimes (80–120°C). Purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodology : Use spectroscopic techniques such as:

- ¹H/¹³C NMR : Compare chemical shifts with analogous compounds (e.g., 7,8-Dichloro-2-methylquinolin-4-amine in ).

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., HRMS data for similar compounds in ).

- Elemental analysis : Verify C, H, N, and Cl percentages against theoretical values (e.g., C₁₂H₁₃Cl₂N₂ requires C 57.85%, H 5.26%, Cl 28.46%, N 11.25%) .

Q. What safety protocols are recommended for handling this compound?

- Methodology : Follow UN GHS guidelines (Revision 8), including:

- Ventilation : Use fume hoods to avoid inhalation .

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How do substituent positions (5,8-dichloro vs. 6,8-dichloro) influence the compound’s bioactivity?

- Methodology : Conduct comparative studies using analogs like 6,8-dichloroquinolin-4-amine ( ). Test in vitro cytotoxicity (e.g., IC₅₀ in cancer cell lines) and analyze structure-activity relationships (SAR) via computational docking to identify binding interactions with targets like topoisomerases .

Q. What mechanistic insights exist for this compound’s antimalarial activity?

- Methodology : Reference chalcone-quinoline hybrids ( ) to design assays:

- Hemozoin inhibition : Quantify β-hematin formation via spectrophotometry.

- Parasite growth inhibition : Use Plasmodium falciparum cultures (e.g., 3D7 strain) and SYBR Green assays.

- Resistance profiling : Compare efficacy against chloroquine-resistant strains (e.g., Dd2).

Q. How can computational modeling predict the stability and reactivity of this compound under physiological conditions?

- Methodology :

- DFT calculations : Optimize geometry and calculate HOMO-LUMO gaps (e.g., Gaussian 16 software).

- Molecular dynamics (MD) : Simulate interactions in aqueous or lipid bilayer environments .

- pKa prediction : Use tools like MarvinSketch to assess protonation states in biological systems .

Q. What strategies resolve contradictions in solubility data for halogenated quinolines?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.